molecular formula C15H18BrNO3 B595882 1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide CAS No. 147011-41-4

1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide

Katalognummer: B595882
CAS-Nummer: 147011-41-4
Molekulargewicht: 340.217
InChI-Schlüssel: VNUMTPUZSNRYPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide is a synthetic organic compound with the molecular formula C15H18BrNO3. This compound is notable for its unique structure, which includes a bromomethyl group attached to a dioxolane ring, a cyclopropane carboxamide moiety, and a phenylmethyl group. It is used in various chemical and pharmaceutical research applications due to its reactivity and potential biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Dioxolane Ring: The dioxolane ring can be synthesized by reacting an appropriate diol with a carbonyl compound under acidic conditions.

    Bromomethylation: The dioxolane ring is then bromomethylated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

    Cyclopropanecarboxamide Formation: The bromomethylated dioxolane is reacted with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine to form the cyclopropanecarboxamide.

    N-Benzylation: Finally, the compound is N-benzylated using benzyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control of reaction conditions and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the cyclopropane ring or the amide group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.

    Oxidation Products: Hydroxylated or carbonyl-containing derivatives.

    Reduction Products: Reduced amides or cyclopropane derivatives.

Wissenschaftliche Forschungsanwendungen

1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of biochemical pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-[2-(Chloromethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide
  • 1-[2-(Iodomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide
  • 1-[2-(Hydroxymethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide

Uniqueness

1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxyl analogs. This makes it particularly useful in reactions requiring a good leaving group, such as nucleophilic substitutions.

This compound’s unique structure and reactivity make it a valuable tool in various fields of research and industry

Biologische Aktivität

1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide (CAS No. 147011-41-4) is a compound of interest due to its structural features that suggest potential biological activity. The presence of the dioxolane moiety, along with the cyclopropanecarboxamide and bromomethyl groups, positions this compound as a candidate for various pharmacological applications. This article explores the biological activities associated with this compound, focusing on its antibacterial and antifungal properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H18BrNO3, with a molecular weight of approximately 340.21 g/mol. The compound features a dioxolane ring, which is known for its role in enhancing the biological activity of various derivatives.

Antibacterial Activity

Research indicates that compounds containing dioxolane structures often exhibit significant antibacterial properties. A study synthesized several derivatives of 1,3-dioxolanes and evaluated their antibacterial efficacy against various bacterial strains. The results indicated that many derivatives displayed notable activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antibacterial Activity of Dioxolane Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus625 µg/mL
Compound BStaphylococcus epidermidis1250 µg/mL
Compound CPseudomonas aeruginosa500 µg/mL
Compound DEnterococcus faecalis625 µg/mL

These findings suggest that the structural components of dioxolanes, including the bromomethyl group in our compound of interest, may contribute to enhanced antibacterial activity.

Antifungal Activity

In addition to antibacterial properties, this compound has been evaluated for antifungal activity. The studies demonstrated that compounds with similar dioxolane structures exhibited significant antifungal effects against Candida albicans. Most tested derivatives showed effective inhibition, indicating that the dioxolane scaffold may be beneficial in developing antifungal agents .

Table 2: Antifungal Activity Against Candida albicans

CompoundActivity Level
Compound ASignificant Inhibition
Compound BModerate Inhibition
Compound CNo Activity

Case Studies

A notable case study involved the synthesis of various dioxolane derivatives and their subsequent biological screening. The study concluded that modifications on the dioxolane ring could significantly influence both antibacterial and antifungal activities. For instance, introducing different substituents on the dioxolane ring led to variations in MIC values across different bacterial strains .

Eigenschaften

IUPAC Name

N-benzyl-1-[2-(bromomethyl)-1,3-dioxolan-2-yl]cyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO3/c16-11-15(19-8-9-20-15)14(6-7-14)13(18)17-10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUMTPUZSNRYPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)NCC2=CC=CC=C2)C3(OCCO3)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676781
Record name N-Benzyl-1-[2-(bromomethyl)-1,3-dioxolan-2-yl]cyclopropane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147011-41-4
Record name N-Benzyl-1-[2-(bromomethyl)-1,3-dioxolan-2-yl]cyclopropane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.